Leucothol A

Description

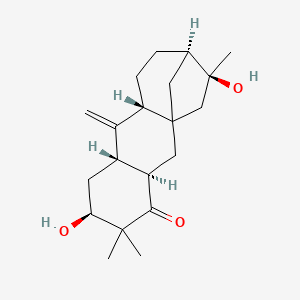

Structure

3D Structure

Propriétés

Numéro CAS |

39012-11-8 |

|---|---|

Formule moléculaire |

C20H30O3 |

Poids moléculaire |

318.4 g/mol |

Nom IUPAC |

(3R,6S,8S,10R,13R,14S)-6,14-dihydroxy-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.03,8]hexadecan-4-one |

InChI |

InChI=1S/C20H30O3/c1-11-13-7-16(21)18(2,3)17(22)14(13)9-20-8-12(5-6-15(11)20)19(4,23)10-20/h12-16,21,23H,1,5-10H2,2-4H3/t12-,13-,14-,15+,16+,19+,20?/m1/s1 |

Clé InChI |

PPCGOUZKOFOMBR-RNAXHOLBSA-N |

SMILES |

CC1(C(CC2C(C1=O)CC34CC(CCC3C2=C)C(C4)(C)O)O)C |

SMILES isomérique |

C[C@@]1(CC23C[C@H]1CC[C@H]2C(=C)[C@H]4C[C@@H](C(C(=O)[C@@H]4C3)(C)C)O)O |

SMILES canonique |

CC1(C(CC2C(C1=O)CC34CC(CCC3C2=C)C(C4)(C)O)O)C |

Synonymes |

leucothol A |

Origine du produit |

United States |

Isolation and Structural Characterization of Leucothol a

Advanced Spectroscopic and Crystallographic Elucidation of Leucothol A Structure.

X-ray Diffraction Analysis for Absolute Stereochemistry and Conformation

The definitive three-dimensional structure, absolute stereochemistry, and conformation of this compound were unequivocally established through single-crystal X-ray diffraction analysis. researchgate.netresearchgate.net This analytical technique was crucial for elucidating the novel molecular architecture, as it provided a precise determination of the spatial arrangement of atoms within the crystal lattice. researchgate.netresearchgate.net

This compound, with the molecular formula C₂₀H₃₀O₃, was isolated as a minor constituent from the plant Leucothoe grayana Max. researchgate.netresearchgate.net For the analysis, suitable crystals were prepared and subjected to X-ray crystallography. The analysis confirmed the planar structure and, most importantly, the absolute configuration of the molecule. researchgate.net A key finding from this analysis was that the absolute configuration at the C-1 position is antipodal to that of previously known grayanoid diterpenes, highlighting a significant stereochemical distinction. researchgate.net

The analysis also revealed the specific conformation of the fused ring system. Notably, the C-ring was observed to adopt an unusually flattened conformation. nih.gov The detailed crystallographic data obtained from the X-ray diffraction study are summarized below.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Cell Dimensions | a = 10.499 Å |

| b = 12.812 Å | |

| c = 5.322 Å | |

| β = 98.53° |

| Molecules per Unit Cell (Z) | 2 |

Delineation of the Anthraditerpenoid Skeleton and Unique Ring System Features of this compound

This compound is a pioneering compound in its class, representing the first identified example of an anthraditerpenoid. researchgate.netresearchgate.net Its discovery introduced a novel carbon skeleton, which has been named the "leucothane" skeleton. researchgate.netscispace.com This classification distinguishes it from the more common grayanane diterpenoids typically found in the Ericaceae family, which are characterized by a 5/7/6/5 tetracyclic ring system. oup.com

The structural uniqueness of this compound lies in its intricate, fused pentacyclic framework. The molecule features a complex 5/5/6/6/6-fused ring system. researchgate.net A distinctive feature within this skeleton is the presence of a bicyclo[2.2.2]octane moiety, which is composed of the D and E rings. researchgate.net This structural arrangement is a significant deviation from the typical diterpenoid structures and underscores the novelty of the leucothane skeleton. The elucidation of this unique anthraditerpenoid framework has expanded the known structural diversity of diterpenoids isolated from natural sources. nih.gov

Biosynthetic Pathways of Leucothol a

Proposed Biogenetic Precursors and Early-Stage Intermediates (e.g., ent-Kaurane Derivatives)

The biogenesis of the vast family of grayanoid diterpenoids, including Leucothol A, is understood to originate from the universal C20 diterpene precursor, geranylgeranyl pyrophosphate (GGPP). frontiersin.org The initial and crucial step involves the enzymatic cyclization of GGPP to form the tetracyclic hydrocarbon skeleton of ent-kaurene. This transformation establishes the foundational 6-6-6-5 fused ring system that is the launch point for extensive molecular rearrangements. frontiersin.orgnih.gov

The biosynthesis of grayanoids is widely accepted to proceed via an ent-kaurane intermediate. mdpi.com This is supported by the co-isolation of ent-kaurane derivatives alongside various grayanoids in plants from the Ericaceae family, the primary source of these compounds. mdpi.commdpi.com Studies have confirmed that ent-kaurane serves as the biogenetic precursor to grayananes, which are themselves key intermediates on the path to other related skeletons. nih.govthaiscience.info The conversion of the parent ent-kaurane carboskeleton through various oxidations and structural rearrangements gives rise to the diverse array of diterpenoids found in nature. frontiersin.org

The table below outlines the key precursors and early-stage intermediates in the proposed pathway leading toward this compound.

| Compound | Class | Role in Biosynthesis |

| Geranylgeranyl Pyrophosphate (GGPP) | Acyclic Diterpene Precursor | Universal starting molecule for diterpenoid biosynthesis. |

| ent-Copalyl Diphosphate (ent-CPP) | Bicyclic Diterpene Intermediate | Product of the initial cyclization of GGPP. |

| ent-Kaurene | Tetracyclic Diterpenoid | The foundational tetracyclic skeleton from which all grayanoids are derived. |

| ent-Kaurane | Saturated Tetracyclic Diterpenoid | A derivative of ent-kaurene, considered the direct precursor to rearranged grayanoids. mdpi.com |

Mechanistic Postulations of Key Enzymatic Transformations and Skeletal Rearrangements in this compound Biosynthesis

The formation of the distinctive leucothane skeleton of this compound from its ent-kaurane precursor involves a series of complex and elegant skeletal rearrangements, a hallmark of grayanoid biosynthesis. The central transformation is the conversion of the 6-6 A/B ring system of ent-kaurane into a rearranged framework.

The first major rearrangement is the conversion of the ent-kaurane skeleton to the grayanane skeleton. This occurs via a Wagner-Meerwein shift, where the C4-C5 bond of the ent-kaurane A-ring migrates to C10, while the C1-C10 bond cleaves. This process results in the contraction of the six-membered A-ring to a five-membered ring and the expansion of the six-membered B-ring to a seven-membered ring, yielding the characteristic 5-7-6-5 tetracyclic system of grayananes, formally known as an A-nor-B-homo-ent-kaurane skeleton. nih.govthaiscience.info

Further transformation towards the leucothane skeleton is postulated to proceed through a crucial ring-opened intermediate. Evidence suggests that a 1,5-seco-grayanane derivative plays a pivotal role. researchgate.net These seco-grayananes, which have been isolated from plants like Leucothoe grayana alongside this compound, feature a cleaved bond between C1 and C5 of the grayanane core. researchgate.net This bond cleavage opens the 10-membered macrocycle, providing the conformational flexibility needed for alternative cyclization patterns. The formation of the leucothane skeleton, an A-homo-B-nor grayanane, is proposed to occur from this 1,5-seco intermediate. mdpi.com A subsequent re-cyclization, different from the one that forms grayananes, would lead to the unique 6-6-6-5 ring system of this compound. mdpi.comnih.gov This pathway explains the co-occurrence of grayananes, seco-grayananes, and leucothanes within the same plant species.

Comparative Biosynthetic Analyses within the Grayanoid Diterpenoid Family

The grayanoid family showcases remarkable structural diversity arising from a single biogenetic precursor, ent-kaurane. mdpi.com The different carbon skeletons within this family are the products of distinct, competing rearrangement pathways originating from this common intermediate. This compound's leucothane skeleton represents just one of several possible outcomes.

A comparative analysis highlights how specific bond migrations and ring reorganizations lead to different sub-families:

Grayananes : As detailed above, these compounds possess a 5/7/6/5 ring system formed by an A-nor-B-homo rearrangement of the ent-kaurane skeleton. nih.gov They are the most common type of grayanoid.

Leucothanes : These compounds, including this compound, have a 6/6/6/5 ring system. nih.gov They are classified as A-homo-B-nor grayananes, suggesting a pathway that involves ring expansion of the A-ring and contraction of the B-ring relative to the grayanane intermediate, likely proceeding through a seco-grayanane. mdpi.com

Kalmanes : This class of diterpenoids features a 5/8/5/5 tetracyclic skeleton. researchgate.netchinesechemsoc.org Their biosynthesis is proposed to involve a further rearrangement of the grayanane skeleton, specifically a 1,2-rearrangement of the C8-C9 bond to C14, which expands the seven-membered B-ring into an eight-membered ring. chinesechemsoc.orgresearchgate.net

Seco-derivatives : The isolation of numerous seco- (ring-opened) grayanoids, such as 1,5-seco-grayananes, 3,4-seco-grayananes, and 9,10-seco-grayananes, provides strong evidence for these compounds as key intermediates at biosynthetic branch points. mdpi.com They represent moments of bond cleavage that enable the profound skeletal reorganizations leading to the various grayanoid subtypes.

The table below provides a comparison of the defining structural features of these major grayanoid sub-families, all originating from a common biosynthetic starting point.

| Diterpenoid Class | Defining Skeleton Type | Tetracyclic Ring System | Proposed Biosynthetic Relationship to ent-Kaurane |

| ent-Kaurane | ent-Kaurane | 6/6/6/5 | Foundational Precursor |

| Grayanane | A-nor-B-homo-ent-kaurane thaiscience.info | 5/7/6/5 semanticscholar.org | 1,2-alkyl shift leading to A-ring contraction and B-ring expansion. nih.gov |

| Leucothane | A-homo-B-nor grayanane mdpi.com | 6/6/6/5 nih.gov | Rearrangement likely via a 1,5-seco-grayanane intermediate. researchgate.net |

| Kalmane | B-homo-C-nor grayanane mdpi.com | 5/8/5/5 chinesechemsoc.org | Further rearrangement of the grayanane skeleton (C8-C9 bond migration). chinesechemsoc.org |

Mechanistic Investigations of Leucothol A S Biological Activities

Identification and Characterization of Cellular and Molecular Targets of Leucothol A

The biological activities of this compound, a diterpenoid compound, have been explored through various research endeavors, including its identification in plant extracts and subsequent analysis of its interactions with key cellular proteins. nih.govfrontiersin.orgresearchgate.netnih.govnih.govdoi.orgacs.orgdntb.gov.ua Found within the ethanolic extract of Lyonia ovalifolia, this compound is one of several bioactive compounds identified. nih.govfrontiersin.orgnih.govnih.govdoi.orgdntb.gov.ua

In silico Molecular Docking Analysis of Protein Interactions

To understand the molecular mechanisms underlying the bioactivity of this compound, computational docking studies have been performed. These studies have assessed the binding affinity of this compound against several key protein targets implicated in metabolic diseases. nih.govfrontiersin.orgresearchgate.netnih.gov The proteins investigated include Aldose Reductase (AR), Sirtuin 6 (SIRT6), and Tyrosine Kinase (TK). nih.govfrontiersin.orgresearchgate.netnih.gov

Molecular docking analyses have revealed that this compound exhibits a notable binding affinity for aldose reductase (AR), an enzyme significant in the polyol pathway which can contribute to diabetic complications. nih.govfrontiersin.org The binding energy of this compound with AR was determined to be -10.7 kcal/mol. nih.govfrontiersin.org This strong interaction suggests a potential inhibitory role of this compound against this enzyme. nih.govfrontiersin.org

In silico studies have also explored the interaction between this compound and SIRT6, a protein deacetylase involved in various cellular processes including the regulation of glucose metabolism. nih.govfrontiersin.org The molecular docking analysis showed a binding energy of -9.1 kcal/mol for this compound with SIRT6. nih.govfrontiersin.org This indicates a strong potential for interaction and modulation of SIRT6 activity by this compound.

The binding affinity of this compound with tyrosine kinase (TK), a crucial enzyme in cellular signaling pathways, was also evaluated through computational methods. nih.govfrontiersin.org The results indicated a binding energy of -7.5 kcal/mol. nih.govfrontiersin.org

Table 1: Molecular Docking Scores of this compound with Protein Targets

| Compound | Protein Target | PDB ID | Binding Energy (kcal/mol) |

| This compound | Aldose Reductase (AR) | 1USO | -10.7 |

| This compound | Sirtuin 6 (SIRT6) | 3K35 | -9.1 |

| This compound | Tyrosine Kinase (TK) | 1IR3 | -7.5 |

Computational Studies with Sirtuin Family of NAD(+)-Dependent Protein Deacetylases 6 (SIRT6).

Modulation of Cellular Pathways in In Vitro Models

The formation of advanced glycation end products (AGEs) is a complex process that occurs through the non-enzymatic glycation of proteins and lipids. uniupo.itnih.gov This process is implicated in the pathology of various diseases, including diabetic complications. nih.govdntb.gov.uaresearchgate.net

Research has investigated the potential of natural compounds to inhibit the formation of AGEs. uniupo.itresearchgate.net Extracts from Lyonia ovalifolia, which contain this compound, have demonstrated antiglycation activity in vitro. frontiersin.orgnih.govnih.govdoi.orgdntb.gov.ua This suggests that the constituent compounds, including this compound, may interfere with the chemical reactions that lead to the production of AGEs. frontiersin.orgnih.gov The antiglycation capacity of such compounds is often linked to their antioxidant properties and their ability to scavenge free radicals generated during the glycation process. researchgate.net

Influence on Glucose Transporter 4 (GLUT4) Translocation Pathways

The translocation of Glucose Transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane is a critical rate-limiting step in glucose uptake into skeletal muscle and adipose tissues. This process is fundamental for maintaining glucose homeostasis and is primarily regulated by the insulin (B600854) signaling pathway. nih.gov A key mechanism in this pathway involves the activation of the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt) cascade. nih.gov Upon insulin stimulation, this pathway is triggered, leading to the mobilization of GLUT4-containing vesicles to the cell surface, thereby facilitating glucose entry into the cell. nih.gov

This compound has been identified as a bioactive compound with potential anti-diabetic properties, partly through its influence on GLUT4 translocation. nih.gov While detailed experimental studies on the specific molecular mechanisms of this compound are limited, in silico molecular docking studies have provided initial insights into its potential interactions with key proteins involved in diabetes and insulin signaling. nih.govdoi.org These computational analyses suggest that this compound may promote GLUT4 translocation by interacting with upstream regulators in the insulin signaling cascade.

In a study analyzing the bioactive compounds of Lyonia ovalifolia, this compound was docked against several key protein targets implicated in diabetes mellitus. nih.gov The results indicated that this compound exhibits notable binding affinities for aldose reductase (AR), sirtuin 6 (SIRT6), and tyrosine kinase (TK), which are crucial components related to insulin signaling and diabetic complications. nih.gov The binding energies from these docking studies are indicative of stable interactions, suggesting that this compound could modulate the activity of these proteins.

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Aldose Reductase (AR) | 1USO | -10.7 | Not specified in search results |

| Sirtuin 6 (SIRT6) | 3K35 | -9.1 | Not specified in search results |

| Tyrosine Kinase (TK) | 1IR3 | -7.5 | Not specified in search results |

The interaction with tyrosine kinase is particularly relevant, as the insulin receptor itself is a tyrosine kinase. nih.gov By potentially modulating its activity, this compound could influence the downstream phosphorylation events that lead to the activation of the PI3K/Akt pathway and subsequent GLUT4 translocation. nih.govqascf.com The predicted interactions with aldose reductase and SIRT6 further point towards a multi-targeted approach by which this compound may combat diabetic complications. nih.gov However, it is crucial to emphasize that these findings are based on computational models and await experimental validation to fully elucidate the precise mechanistic pathways.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

As of the current available scientific literature, specific Structure-Activity Relationship (SAR) studies focused on this compound and its direct influence on biological activities, particularly concerning GLUT4 translocation, have not been extensively reported. SAR studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound relates to its biological activity. biorxiv.org Such studies on this compound would be invaluable for optimizing its therapeutic potential.

Design and Synthesis of this compound Derivatives for SAR Probing

The design and synthesis of derivatives are a cornerstone of SAR studies, allowing researchers to systematically modify a lead compound to identify which parts of the molecule are essential for its activity. nih.gov Currently, there are no published studies detailing the specific design and synthesis of a library of this compound derivatives for the purpose of probing its SAR in the context of GLUT4 translocation or other mechanistic effects. The total synthesis of complex natural products like grayanane diterpenoids is a challenging endeavor, which may contribute to the scarcity of such studies. researchgate.net Future research in this area would require the development of flexible synthetic routes to generate analogues with modifications at various positions of the this compound scaffold.

Elucidation of Specific Structural Motifs Governing Molecular Recognition and Mechanistic Effects

The elucidation of specific structural motifs, or pharmacophores, that govern molecular recognition is a key outcome of SAR studies. These motifs represent the essential three-dimensional arrangement of functional groups required for a molecule to interact with its biological target. nih.gov For this compound, the specific structural features responsible for its predicted interaction with proteins like tyrosine kinase and for its influence on GLUT4 translocation have not yet been experimentally determined. While this compound belongs to the grayanane class of diterpenoids, which are known for their diverse biological activities, specific SAR for this compound itself remains an area for future investigation. researchgate.netvulcanchem.com Identifying these motifs would be critical for designing more potent and selective modulators of the GLUT4 pathway based on the this compound structure.

Advanced Analytical Methodologies in Leucothol a Research

High-Resolution Mass Spectrometry for Trace Analysis and Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the study of Leucothol A, enabling its detection and identification with high accuracy and sensitivity, even at trace levels within complex mixtures. Techniques such as Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS/MS) have been instrumental in the metabolite profiling of plant extracts, leading to the discovery and characterization of this compound. researchgate.netfrontiersin.org

In studies of the ethanolic extract of Lyonia ovalifolia, LC-ESI-QTOF-MS/MS analysis facilitated the identification of several bioactive compounds. frontiersin.org This approach provides high-resolution mass data, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. vdoc.pub The coupling of liquid chromatography with HRMS allows for the separation of compounds in a mixture prior to their mass analysis, which is critical for distinguishing between isomers and reducing matrix effects. nih.gov The fragmentation pattern (MS/MS spectrum) generated for a specific precursor ion serves as a molecular fingerprint, which can be compared against spectral libraries or used for de novo structural elucidation. nih.gov This capability is crucial for identifying new compounds like this compound from a natural source. researchgate.netfrontiersin.org

Research findings from the analysis of Lyonia ovalifolia extracts highlight the power of this technique. The identification of this compound was part of a broader analysis that also revealed other related compounds. frontiersin.orgresearchgate.net

Table 1: Compounds Identified in Lyonia ovalifolia Extract via LC-ESI-QTOF-MS/MS

| Compound | Class | Analytical Method | Reference |

|---|---|---|---|

| This compound | Diterpenoid | LC-ESI-QTOF-MS/MS | researchgate.netfrontiersin.org |

| Leucothol B | Diterpenoid | LC-ESI-QTOF-MS/MS | researchgate.netfrontiersin.org |

| Rhodoterpenoids A | Diterpenoid | LC-ESI-QTOF-MS/MS | researchgate.netfrontiersin.org |

| Luteolin | Flavonoid | LC-ESI-QTOF-MS/MS | frontiersin.org |

| Eriodictyol | Flavonoid | LC-ESI-QTOF-MS/MS | frontiersin.org |

Advanced NMR Spectroscopic Techniques for Complex Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural determination of this compound, providing detailed insights into its complex stereochemistry and conformational arrangement. While HRMS can provide the molecular formula, NMR is used to map the carbon-hydrogen framework and the spatial relationships between atoms. vdoc.pub

The structural establishment of this compound and its co-isolated compounds was achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. researchgate.net

1D NMR: ¹H-NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C-NMR reveals the number and type of carbon atoms in the molecule. vdoc.pubamazon.com

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons, between protons and their directly attached carbons, and across multiple bonds, respectively. These experiments are crucial for assembling the molecular fragments into a complete structure. vdoc.pub

For complex molecules like diterpenoids, advanced NMR techniques are vital for resolving overlapping signals and determining relative stereochemistry through the analysis of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) correlations. amazon.com In related triterpenoids isolated from the genus Lyonia, the conformation of hydroxyl groups and the absolute configuration at chiral centers were investigated using detailed ¹H- and ¹³C-NMR analysis. researchgate.net This highlights the capability of NMR to provide the detailed stereochemical and conformational data essential for defining the unique architecture of this compound.

Table 2: NMR Techniques in the Structural Analysis of this compound and Related Natural Products

| NMR Technique | Purpose | Information Obtained | Reference |

|---|---|---|---|

| ¹H-NMR | Proton analysis | Chemical shifts, coupling constants, proton environment | researchgate.netresearchgate.net |

| ¹³C-NMR | Carbon skeleton analysis | Number and type of carbon atoms | vdoc.pubresearchgate.net |

| COSY | H-H correlation | Establishes proton-proton spin coupling networks | vdoc.pub |

| HSQC/HMQC | C-H one-bond correlation | Connects protons to their directly attached carbons | vdoc.pub |

| HMBC | C-H long-range correlation | Connects protons and carbons separated by 2-3 bonds | vdoc.pub |

Modern Chromatographic Separations for Enantiomers, Diastereomers, and Biosynthetic Intermediates

Modern chromatography is fundamental to the research of this compound, enabling the initial isolation of the compound from its natural source and the separation of its various stereoisomers and biosynthetic intermediates. google.com The process of discovering this compound involved the fractionation of a crude plant extract, a process heavily reliant on chromatographic methods. frontiersin.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a primary technique used for this purpose. The chromatographic separation of the extract from Lyonia ovalifolia, from which this compound was identified, was performed on an HPLC system. frontiersin.org For complex natural product mixtures, column chromatography using stationary phases like silica (B1680970) gel is often the first step in purification, followed by preparative or semi-preparative HPLC for final isolation. google.comresearchgate.net

The separation of stereoisomers (enantiomers and diastereomers) presents a significant challenge due to their identical or very similar physical properties. youtube.com

Diastereomer Separation: Diastereomers have different physical properties and can often be separated on standard stationary phases like silica or C18 under optimized conditions. nih.govchromforum.org

Enantiomer Separation: Enantiomers have identical properties in a non-chiral environment and require a chiral environment for separation. This is typically achieved using chiral stationary phases (CSPs) in HPLC or by derivatizing the enantiomeric mixture with a chiral reagent to form diastereomers that can then be separated on a standard column. youtube.comnih.gov

The synthesis of the core tetracyclic skeleton of this compound and the subsequent separation of synthetic intermediates further underscore the importance of chromatography in accessing this complex molecule and its analogues. acs.org

Table 3: Chromatographic Methods in the Study of this compound and Related Compounds

| Chromatographic Technique | Stationary Phase | Mobile Phase Example | Application | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Ethyl acetate/Hexanes gradient | Initial fractionation of crude extract | google.comresearchgate.net |

| HPLC | C8 or C18 (Reversed-Phase) | Water/Methanol (B129727) with 0.1% formic acid | Separation of compounds for LC-MS analysis | frontiersin.orgresearchgate.net |

| HPLC | Silica Gel (Normal-Phase) | Non-polar solvents (e.g., Hexane/Ethyl Acetate) | Separation of diastereomers | nih.govchromforum.org |

Future Research Directions for Leucothol a

The intriguing biological activities and complex chemical structure of Leucothol A, a grayanotoxane (B1244316) diterpenoid isolated from Lyonia ovalifolia, have spurred significant interest in its potential therapeutic applications. nih.govdntb.gov.uaresearchgate.net However, to fully harness its potential, several key areas of research require further exploration. The following sections outline the critical future research directions for this compound, focusing on synthetic challenges, biosynthetic pathways, molecular interactions, and the generation of novel analogues.

Q & A

What frameworks (e.g., PICOT, FINER) are suitable for formulating clinical research questions involving this compound derivatives?

- Methodological Answer : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to structure preclinical studies. For example:

- Population: In vitro models of neuroinflammation (microglial cells).

- Intervention: this compound at 1–10 μM.

- Comparison: Dexamethasone.

- Outcome: Reduction in TNF-α secretion.

- Time: 24-hour exposure.

Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize translational studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.